Cas no 779339-10-5 (Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate)

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is a fluorinated piperidine derivative commonly employed as an intermediate in pharmaceutical synthesis. Its key structural features include a tert-butyl carbamate group and a 3-fluorobenzyl substituent, which enhance its utility in medicinal chemistry applications. The compound's stability and well-defined reactivity profile make it suitable for further functionalization, particularly in the development of bioactive molecules. The fluorine atom introduces electronic effects that can influence binding affinity and metabolic stability in drug candidates. This intermediate is typically used under controlled conditions, with purity and consistency being critical for reproducible results in multi-step synthetic routes. Its applications span CNS-targeting compounds and other therapeutic areas requiring fluorinated scaffolds.
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate structure
779339-10-5 structure
Product Name:Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
CAS No:779339-10-5
MF:C17H25FN2O2
MW:308.391008138657
CID:4788375
Update Time:2025-06-09

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
    • tert-butyl N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]carbamate
    • TERT-BUTYL N-{1-[(3-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}CARBAMATE
    • Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
    • Inchi: 1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21)
    • InChI Key: LZFPELRTVKTVHN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CN1CCC(CC1)NC(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 362
  • XLogP3: 3.1
  • Topological Polar Surface Area: 41.6

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Additional information on Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate

Introduction to Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate (CAS No. 779339-10-5)

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate, a compound with the chemical formula C₁₅H₂₁FN₂O₂, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a fluoro-substituted benzyl group and a carbamate moiety in its structure contributes to its unique chemical properties and biological interactions.

The CAS number 779339-10-5 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature and databases. This numbering system is crucial for researchers to accurately retrieve and cite specific chemical entities, facilitating seamless communication and collaboration within the scientific community.

In recent years, the demand for innovative pharmaceutical compounds has led to extensive exploration of piperidine derivatives. These molecules are particularly intriguing due to their ability to modulate various biological pathways, making them valuable candidates for drug discovery. The Tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate structure combines the advantages of piperidine's flexible scaffold with the electronic effects of the fluoro group, enhancing its potential as a pharmacophore.

One of the most compelling aspects of this compound is its structural versatility. The fluoro-substituted benzyl moiety introduces a region of high lipophilicity, which can improve membrane permeability and binding affinity to biological targets. Simultaneously, the carbamate group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. This dual functionality makes Tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate a promising candidate for developing novel therapeutic agents.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques have been instrumental in predicting the binding interactions of Tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer progression and inflammatory diseases. The fluoro group, in particular, has been shown to enhance binding affinity through favorable electrostatic interactions with polar residues in protein active sites.

The carbamate moiety also plays a critical role in determining the compound's pharmacokinetic properties. Studies have demonstrated that carbamate derivatives often exhibit improved solubility and metabolic stability, which are essential characteristics for any successful drug candidate. These properties can be attributed to the polar nature of the carbamate group, which facilitates water solubility while maintaining structural integrity under physiological conditions.

Furthermore, the Tert-butyl group at the piperidine nitrogen enhances metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This feature is particularly important for extending the half-life of pharmaceutical compounds, thereby improving their therapeutic efficacy. The combination of these structural features makes Tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate a versatile scaffold for drug development.

In vitro studies have begun to unravel the mechanisms by which Tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate exerts its biological effects. Initial research suggests that it may interact with receptors and enzymes involved in pain signaling, neurodegenerative diseases, and metabolic disorders. The fluoro-substituted benzyl part of the molecule appears to be crucial for modulating these interactions, possibly through allosteric effects that alter receptor conformation.

Another area of interest is the potential application of Tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate in combination therapies. Its structural features allow it to be modified further to create prodrugs or co-administered formulations that enhance therapeutic outcomes. For instance, linking this compound to other bioactive molecules could lead to synergistic effects that improve treatment efficacy while minimizing side effects.

The synthesis of Tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

As research continues to progress, Tert-butyl 1-(3-fluorobenzialypiperidin-4-yIcarbamate is poised to play a significant role in addressing unmet medical needs. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential in translating these findings into tangible therapeutic benefits.

In conclusion, Tert-butyl 1-(3-fluorobenzyl)piperidin-4-yIcarbamate (CAS No. 779339-10-5) represents a fascinating example of how structural innovation can lead to novel pharmacological entities. Its combination of lipophilic and polar moieties enhances its potential as a drug candidate, while recent research highlights its promise in treating various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly contribute significantly to future advancements in medicine.

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